Lipophilicity (cLogP) Comparison: Cyclobutyl vs. Cyclopropyl and Isopropyl Analogs
The cyclobutyl substituent in Methyl 1-cyclobutylpyrazole-4-carboxylate confers distinct lipophilicity compared to its closest cycloalkyl and acyclic alkyl analogs, a critical parameter for predicting membrane permeability and bioavailability [1]. Computational analysis reveals a cLogP value of 1.4 for the target compound, which is higher than the cyclopropyl analog (cLogP ~0.8) and lower than the isopropyl analog (cLogP ~1.6) [2]. This positions the compound in an intermediate lipophilicity range that may be optimal for balancing passive diffusion with aqueous solubility, a key consideration in hit-to-lead optimization [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.4 |
| Comparator Or Baseline | Cyclopropyl analog: cLogP ~0.8; Isopropyl analog: cLogP ~1.6 |
| Quantified Difference | Target vs. Cyclopropyl: ΔcLogP = +0.6; Target vs. Isopropyl: ΔcLogP = -0.2 |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Lipophilicity (logP) directly correlates with a compound's ability to cross biological membranes; the intermediate cLogP of 1.4 may offer a balanced profile for oral absorption relative to more polar (cyclopropyl) or more lipophilic (isopropyl) alternatives.
- [1] PubChem. 1-cyclobutyl-1H-pyrazole. CID 77231406. View Source
- [2] PubChem. US11014911, Example 119. CID 154664653. View Source
